2-Hydrazino-3-methylbutanoic acid

説明

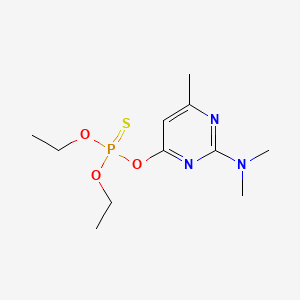

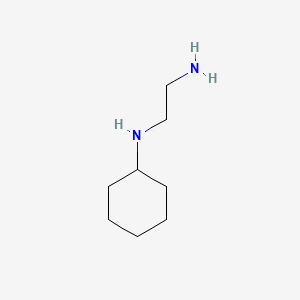

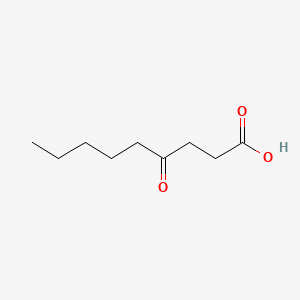

2-Hydrazino-3-methylbutanoic acid, also known as HMB-145, is a chemical compound that belongs to the class of α-amino acids. It has a CAS Number of 19866-38-7 and a molecular weight of 132.16 . The IUPAC name for this compound is 2-hydrazinyl-3-methylbutanoic acid .

Molecular Structure Analysis

The InChI code for 2-Hydrazino-3-methylbutanoic acid is1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) . This indicates that the compound has a carbon backbone with a hydrazine group and a carboxylic acid group attached. Physical And Chemical Properties Analysis

The molecular weight of 2-Hydrazino-3-methylbutanoic acid is 132.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Aroma Compounds Analysis in Alcoholic Beverages

Elisa Gracia-Moreno, R. Lopez, and V. Ferreira (2015) developed a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-3-methylbutanoic acid (2OH3MB), in wines and other alcoholic beverages. Their research highlighted the potential sensory effects of these compounds, as concentrations found in alcoholic beverages like sherry wines and beer could impact flavor profiles significantly. This study provides insights into the role of 2-hydroxy-3-methylbutanoic acid and similar compounds in the aroma and taste of alcoholic beverages, suggesting a research avenue for its hydrazino derivative in understanding and enhancing flavor profiles in food and drink products Gracia-Moreno, Lopez, & Ferreira, 2015.

Enantiomeric Analysis in Fermented Foods

The work by Katrin Matheis, M. Granvogl, and P. Schieberle (2016) on the enantiomeric ratios of aroma compounds formed by the Ehrlich degradation of L-Isoleucine in fermented foods sheds light on the biochemical pathways involved. Their findings on 2-methylbutanoic acid and its derivatives in various fermented products underline the complexity of aroma compound formation and the potential for detailed analysis of related compounds, such as 2-hydrazino-3-methylbutanoic acid, in understanding food flavorings and enhancements Matheis, Granvogl, & Schieberle, 2016.

Optical and Thermal Properties of Arylhydrazones

The study by Zhen Ma et al. (2012) on new arylhydrazones of β-diketones, including compounds related to 2-hydrazino-3-methylbutanoic acid, explored their optical and thermal properties. Their research indicates the potential for using such compounds in various applications, including as photoluminescent materials or in thermal stability studies. This highlights a unique application of hydrazino and related compounds in materials science and engineering Ma et al., 2012.

Synthesis of Pyridazinone Derivatives

Research by S. Hovakimyan et al. (2004) on synthesizing new pyridazinone derivatives via reactions of methyl esters with hydrazine hydrate demonstrates the chemical versatility of hydrazino derivatives. This work may provide a foundation for utilizing 2-hydrazino-3-methylbutanoic acid in synthesizing novel organic compounds with potential pharmaceutical or chemical applications Hovakimyan et al., 2004.

Metabolite Production in Microorganisms

The study on the metabolite production of Staphylococcus xylosus by H. C. Beck, A. M. Hansen, and F. R. Lauritsen (2002) identified various metabolites, including branched-chain aldehydes, which are related to the biochemical pathways that could involve 2-hydrazino-3-methylbutanoic acid. Their work on understanding the metabolic rerouting in microorganisms under different stress conditions can offer insights into the biotechnological applications of hydrazino derivatives in enhancing flavor profiles or in microbial fermentation processes Beck, Hansen, & Lauritsen, 2002.

特性

IUPAC Name |

2-hydrazinyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMQIALVIXUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941706 | |

| Record name | 2-Hydrazinyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-3-methylbutanoic acid | |

CAS RN |

19866-38-7, 60047-26-9 | |

| Record name | Butyric acid, 2-hydrazino-3-methyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。